molecular formula C13H9F3N4O B8421557 3-[4-(Trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-amine

3-[4-(Trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No. B8421557
M. Wt: 294.23 g/mol
InChI Key: SJHZPGBHIYHKOL-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

In a microwave vessel containing the product from Example 1B (0.4 g, 1.549 mmol) and 3-(dimethylamino)acrylaldehyde (0.155 g, 1.549 mmol) in ethanol (5 mL) was added two drops of acetic acid. The mixture was irradiated with microwave at 140° C. for 15 minutes and concentrated. The resulting solid was purified by flash chromatography on silica gel, eluting with EtOAc/Hexanes (40-70% gradient), to yield the title compound (0.49 g, 59%). MS ESI+ m/z 295.5 [M+H]+.
Name
product
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([NH2:16])=[N:12][NH:13][C:14]=2[NH2:15])=[CH:6][CH:5]=1.CN(C)[CH:21]=[CH:22][CH:23]=O>C(O)C.C(O)(=O)C>[F:18][C:2]([F:1])([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14]([NH2:15])=[N:13][N:12]3[CH:23]=[CH:22][CH:21]=[N:16][C:11]=23)=[CH:6][CH:5]=1

Inputs

Step One
Name
product
Quantity
0.4 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=1C(=NNC1N)N)(F)F
Name
Quantity
0.155 g
Type
reactant
Smiles
CN(C=CC=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated with microwave at 140° C. for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc/Hexanes (40-70% gradient)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C=1C(=NN2C1N=CC=C2)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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